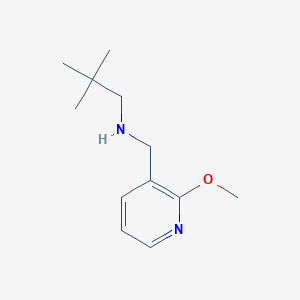 (2-Methoxypyridin-3-yl)methylamin CAS No. 1250093-05-0"
>
(2-Methoxypyridin-3-yl)methylamin CAS No. 1250093-05-0"
>
(2-Methoxypyridin-3-yl)methylamin
Übersicht
Beschreibung
(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Baustein für die organische Synthese
Die Verbindung (2-Methoxypyridin-3-yl)methylamin dient als chemisch differenzierter Baustein in der organischen Synthese. Ihre Struktur ermöglicht die Herstellung komplexer Moleküle, insbesondere solche, die gehinderte Aminmotive erfordern, die traditionell schwer zugänglich sind .
Arzneimittelchemie - Entwicklung von Medikamenten
In der Arzneimittelchemie wird diese Verbindung zur Synthese von Wirkstoffkandidaten eingesetzt. Die gehinderte Aminfunktionalität ist wertvoll bei der Schaffung neuer Pharmakophore, die zu Medikamenten mit neuartigen Wirkmechanismen führen können .
Analytische Chemie - Standard für die Kalibrierung
Die gut definierte Struktur und die Eigenschaften der Verbindung machen sie als Standard in analytischen Methoden wie NMR, HPLC, LC-MS und UPLC geeignet, was die Kalibrierung und Validierung dieser Techniken unterstützt .
Chemische Synthese - Verunreinigungsprofiling
Diese Verbindung kann auch beim Verunreinigungsprofiling während der kundenspezifischen Großsynthese verwendet werden, um Verunreinigungen in chemischen Chargen zu identifizieren und zu quantifizieren .
Biologische Aktivität
(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine , a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound consists of a dimethylpropyl group linked to a methoxypyridine moiety via a methylamine bond. This configuration allows for diverse interactions within biological systems, primarily due to the presence of both aliphatic and aromatic components.
Structural Features
| Component | Description |
|---|---|
| Dimethylpropyl Group | Aliphatic chain contributing to lipophilicity |
| Methoxypyridine Moiety | Aromatic ring enhancing pharmacological properties |
| Methylamine Linkage | Facilitates interaction with biological targets |
Pharmacological Properties
The biological activity of (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine is influenced by its structural characteristics. Compounds containing pyridine rings often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Pyridine derivatives have been associated with neuroprotective activities, potentially beneficial in treating neurodegenerative diseases .
- Anticancer Properties : Some pyridine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the molecular structure can significantly affect the biological activity. For instance:
- Introduction of Functional Groups : Adding functional groups like methoxy or hydroxymethyl can enhance antimicrobial potency.
- Hydrophobicity and Lipophilicity : The balance between hydrophilicity and lipophilicity is crucial for optimal bioavailability and efficacy .
Antibacterial Activity
A study investigating compounds similar to (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine found that derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against S. aureus and E. coli. The findings suggest that structural modifications can lead to enhanced antibacterial properties .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of pyridine derivatives in mitigating oxidative stress and apoptosis in neuronal cells. Compounds similar to (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine have shown promise in protecting neuronal integrity in vitro .
Eigenschaften
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNDRAFUJBDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















